1,2,3,4-TETRACHLOROBUTANE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

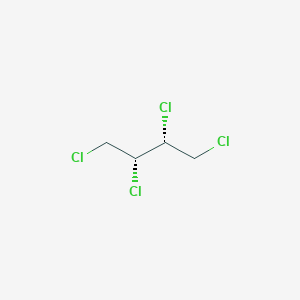

2D Structure

3D Structure

Properties

CAS No. |

52134-24-4 |

|---|---|

Molecular Formula |

C4H6Cl4 |

Molecular Weight |

195.9 g/mol |

IUPAC Name |

(2R,3R)-1,2,3,4-tetrachlorobutane |

InChI |

InChI=1S/C4H6Cl4/c5-1-3(7)4(8)2-6/h3-4H,1-2H2/t3-,4-/m1/s1 |

InChI Key |

IXZVKECRTHXEEW-QWWZWVQMSA-N |

SMILES |

C(C(C(CCl)Cl)Cl)Cl |

Isomeric SMILES |

C([C@H]([C@@H](CCl)Cl)Cl)Cl |

Canonical SMILES |

C(C(C(CCl)Cl)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

1,2,3,4-tetrachlorobutane chemical properties and structure

An In-depth Technical Guide to 1,2,3,4-Tetrachlorobutane (B46602): Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Identification

This compound is a chlorinated alkane, specifically a butane (B89635) derivative where chlorine atoms have substituted hydrogen atoms at positions 1, 2, 3, and 4.[1][2][3] Its chemical formula is C₄H₆Cl₄.[1][4] The presence of two chiral centers at carbons 2 and 3 gives rise to stereoisomerism, resulting in three distinct stereoisomers: a meso compound and a pair of enantiomers (the dl- or racemic form).[4][5]

The meso form possesses an internal plane of symmetry, rendering it achiral despite having stereogenic centers.[5] This symmetry also allows for a more ordered crystal lattice, resulting in a significantly higher melting point compared to the racemic mixture.[4][5]

Key Identifiers:

-

CAS Number: 3405-32-1 (for the general compound), 28507-96-2 (for the meso or rel-(2R,3S)-form)[1][4][6]

-

InChIKey: IXZVKECRTHXEEW-UHFFFAOYSA-N[1]

Caption: 2D structure of this compound.

Caption: Stereoisomers of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. Note that some values are estimated, and physical properties like melting point differ significantly between stereoisomers.

| Property | Value | Source |

| Molecular Weight | 195.9 g/mol | [1][4] |

| Exact Mass | 195.919411 Da | [1][8] |

| Monoisotopic Mass | 193.922361 Da | [1] |

| Density | 1.3920 - 1.4068 g/cm³ (estimate) | [2][8] |

| Boiling Point | ~191.03 °C (estimate) | [8] |

| Melting Point | meso form: ~73 °C | [4][5] |

| dl-form: ≤ 0 °C (liquid at room temp) | [4] | |

| General (estimate): 28.17 °C | [8][9] | |

| XLogP3 | 2.7 | [2][8] |

| Appearance | Colorless liquid or white powder/crystals | [9] |

| Solubility | Expected to be soluble in organic solvents and poorly soluble in water. |

Reactivity and Chemical Behavior

As a chlorinated hydrocarbon, this compound exhibits reactivity typical of alkyl halides. Its electrophilic nature, enhanced by the presence of four chlorine atoms, makes it susceptible to nucleophilic attack.[4]

-

Nucleophilic Substitution: The chlorine atoms can be displaced by various nucleophiles. For example, hydrolysis with a base can yield alcohol derivatives.[4]

-

Elimination Reactions: Under appropriate conditions, it can undergo dehydrochlorination to form alkenes.[5]

-

Reductive Dechlorination: Reaction with reducing agents can lead to the formation of less chlorinated butanes.[5]

The compound is utilized as a chemical intermediate in organic synthesis for producing other chlorinated compounds and has been studied for its potential applications in polymer chemistry.[4][5]

Caption: Generalized nucleophilic substitution pathway.

Experimental Protocols

Synthesis

The primary industrial synthesis of this compound involves the liquid-phase chlorination of dichlorobutene (B78561) isomers.[4]

Protocol: Synthesis from 3,4-dichloro-1-butene (B1205564)

-

Reaction Setup: A reactant solution containing 3,4-dichloro-1-butene is charged into a suitable reaction vessel.[10] The inner surface of the vessel should be made of a material resistant to chlorine and HCl, such as glass or appropriately lined metal.[10]

-

Chlorination: Chlorine gas is introduced directly into the reactant solution.[4][10] The reaction is typically carried out in the liquid phase.

-

Temperature Control: The reaction temperature is maintained between 50°C and 100°C.[11] Operating above 70°C keeps the desired meso-isomer in a liquid state, which can be advantageous.[11]

-

Reaction Control: To favor the formation of the meso-isomer and minimize the production of higher chlorinated by-products, it is crucial to maintain a low concentration of chlorine throughout the reaction.[4][11] This can be achieved by controlling the rate of chlorine addition.

-

Workup and Purification: After the reaction is complete, the mixture is purged with an inert gas to remove any unreacted chlorine.[11] The product mixture contains the meso-isomer, the dl-isomer, and more highly chlorinated byproducts.[11]

-

Crystallization: The desired meso-1,2,3,4-tetrachlorobutane can be crystallized from the solution by adding a solvent like isopropyl alcohol and cooling the mixture.[11] The crystals are then filtered and washed to yield a high-purity product.[11]

Caption: Experimental workflow for synthesis.

Analytical Methods

A variety of analytical techniques are employed to characterize this compound and its isomers:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used to separate the components of the reaction mixture and confirm their molecular weight and fragmentation patterns.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the chemical structure and differentiating between stereoisomers by analyzing chemical shifts and coupling constants.[5][6]

-

Infrared (IR) and Raman Spectroscopy: Provide information about the functional groups and vibrational modes of the molecule.[1]

-

X-ray Crystallography: This is the definitive method for determining the three-dimensional arrangement of atoms in the crystalline state, providing unambiguous stereochemical assignments and detailed geometric data for the meso-isomer.[5]

-

High-Performance Liquid Chromatography (HPLC): Can be used to separate the meso and racemic forms based on their differing polarities.[5]

Safety and Handling

This compound is classified as harmful. The GHS signal word is "Warning".[1][4]

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[1] It is an irritant.[1][4]

-

Precautions: Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of vapors and contact with skin and eyes.[1]

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this chemical.

References

- 1. This compound | C4H6Cl4 | CID 18854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound | 3405-32-1 [chemicalbook.com]

- 4. Buy this compound | 3405-32-1 [smolecule.com]

- 5. Buy (R*,S*)-1,2,3,4-Tetrachlorobutane | 28507-96-2 [smolecule.com]

- 6. rel-(2R,3S)-1,2,3,4-Tetrachlorobutane | C4H6Cl4 | CID 11579284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C4H6Cl4) [pubchemlite.lcsb.uni.lu]

- 8. lookchem.com [lookchem.com]

- 9. Page loading... [guidechem.com]

- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 11. US3932544A - Process for production of meso-1,2,3,4-tetrachlorobutane - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 1,2,3,4-Tetrachlorobutane Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrachlorobutane (B46602), a chlorinated hydrocarbon with the chemical formula C₄H₆Cl₄, presents a fascinating case study in stereoisomerism, with its physical properties being significantly influenced by the spatial arrangement of its chlorine atoms.[1] This technical guide provides a comprehensive overview of the physical properties of the stereoisomers of this compound, including the meso form and the enantiomeric pair (dl-form). Understanding these properties is crucial for applications in chemical synthesis, polymer science, and as intermediates in various industrial processes.[2] This document summarizes key quantitative data, details experimental protocols for property determination, and provides a visual representation of the synthesis and separation workflow for these isomers.

Stereoisomers of this compound

This compound has two chiral centers at the C2 and C3 positions, giving rise to three stereoisomers: a meso compound and a pair of enantiomers, which are often encountered as a racemic mixture (dl-form).[3]

-

meso-1,2,3,4-Tetrachlorobutane ((2R,3S)- or (2S,3R)-): This isomer possesses a plane of symmetry and is therefore achiral and optically inactive.[3]

-

(2R,3R)-1,2,3,4-Tetrachlorobutane and (2S,3S)-1,2,3,4-Tetrachlorobutane: These are a pair of enantiomers, which are non-superimposable mirror images of each other. They exhibit equal and opposite optical rotation. The racemic mixture of these enantiomers is referred to as the dl-form.[3]

Quantitative Physical Properties

The physical properties of the meso and dl-isomers of this compound exhibit notable differences, particularly in their melting points, which is a key factor in their separation. The following tables summarize the available quantitative data for these isomers.

Table 1: General and Computed Physical Properties

| Property | Value |

| Molecular Formula | C₄H₆Cl₄ |

| Molecular Weight | 195.90 g/mol [4][5] |

| XLogP3-AA | 2.7[4][5] |

| Hydrogen Bond Donor Count | 0[4][5] |

| Hydrogen Bond Acceptor Count | 0[4][5] |

| Rotatable Bond Count | 3[4][5] |

| Exact Mass | 195.919411 Da[4][5] |

| Monoisotopic Mass | 193.922361 Da[4][5] |

Table 2: Comparison of Physical Properties of this compound Isomers

| Property | meso-1,2,3,4-Tetrachlorobutane | dl-1,2,3,4-Tetrachlorobutane (Racemic Mixture) |

| Melting Point | 73-74 °C[2] | ≤ 0 °C[2] |

| Boiling Point | 212.6 °C (at 760 mmHg)[6] | Not explicitly stated, but expected to be similar to the meso isomer. |

| Density | 1.39 g/cm³[6] | Estimated to be similar to the meso isomer. |

| Refractive Index | 1.478[6] | Estimated to be similar to the meso isomer. |

| Physical State at Room Temp. | Solid[3] | Liquid[2] |

Note: The physical properties of the individual enantiomers, (2R,3R)- and (2S,3S)-1,2,3,4-tetrachlorobutane, are identical to those of the racemic (dl) mixture, with the exception of their optical rotation.

Solubility Profile

This compound is a non-polar compound and, as such, exhibits limited solubility in polar solvents like water.[7] Conversely, it is more soluble in non-polar organic solvents.[7] The solubility can be influenced by temperature, with an increase in temperature generally leading to enhanced solubility in both polar and non-polar solvents.[7] Due to its low water solubility, this compound may persist in the environment.[7]

Table 3: Solubility Characteristics

| Solvent Type | Solubility | Examples |

| Polar Solvents | Limited/Low | Water[7] |

| Non-polar Solvents | Soluble | Hexane, Toluene[7] |

Experimental Protocols

The determination of the physical properties of the this compound isomers follows standard laboratory procedures for organic compounds.

Melting Point Determination

The melting point of the solid meso-isomer can be determined using a capillary tube method with a melting point apparatus.

-

Apparatus: Melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

A small, finely powdered sample of meso-1,2,3,4-tetrachlorobutane is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated slowly, and the temperature range from the first sign of melting to the complete liquefaction of the solid is recorded as the melting point range. A sharp melting point range is indicative of high purity.

-

Boiling Point Determination

The boiling point of the liquid dl-isomer can be determined using a micro boiling point method.

-

Apparatus: Small test tube, capillary tube (sealed at one end), thermometer, heating bath (e.g., oil bath).

-

Procedure:

-

A small amount of the liquid dl-1,2,3,4-tetrachlorobutane is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed in the test tube.

-

The test tube is attached to a thermometer and heated in a heating bath.

-

The temperature at which a steady stream of bubbles emerges from the open end of the capillary tube is noted.

-

The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

-

Density Measurement

The density of the liquid dl-isomer can be determined using a pycnometer or a graduated cylinder and a balance.

-

Apparatus: Pycnometer (or graduated cylinder), analytical balance.

-

Procedure (using a pycnometer):

-

The mass of a clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with the liquid sample, and its mass is measured again.

-

The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., distilled water) and measuring the mass.

-

The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

-

Refractive Index Measurement

The refractive index of the liquid dl-isomer is measured using a refractometer.

-

Apparatus: Refractometer, light source (typically a sodium lamp).

-

Procedure:

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the light source is switched on.

-

The eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

-

The refractive index is read directly from the instrument's scale. The measurement is temperature-dependent and is usually reported at a specific temperature (e.g., 20°C).

-

Synthesis and Separation Workflow

The industrial production of this compound typically involves the chlorination of 3,4-dichloro-1-butene.[2] The reaction conditions can be controlled to favor the formation of the meso-isomer.[2] The resulting mixture of meso- and dl-isomers can then be separated based on their different physical properties, primarily the significant difference in their melting points.

References

- 1. This compound | C4H6Cl4 | CID 18854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 3405-32-1 [smolecule.com]

- 3. Buy (R*,S*)-1,2,3,4-Tetrachlorobutane | 28507-96-2 [smolecule.com]

- 4. (2S,3S)-1,2,3,4-tetrachlorobutane | C4H6Cl4 | CID 637154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rel-(2R,3S)-1,2,3,4-Tetrachlorobutane | C4H6Cl4 | CID 11579284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

Synthesis of 1,2,3,4-Tetrachlorobutane from Butane Chlorination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 1,2,3,4-tetrachlorobutane (B46602), a significant intermediate in the production of specialty polymers and other fine chemicals, can theoretically originate from the direct chlorination of butane (B89635). However, this technical guide will elucidate that the practical and industrially viable synthesis pathways involve the chlorination of more selective precursors, such as dichlorobutene (B78561) isomers. Direct chlorination of butane is a non-selective free-radical chain reaction that results in a complex and difficult-to-separate mixture of mono-, di-, tri-, and tetrachlorinated isomers, rendering it synthetically impractical for isolating this compound with any reasonable yield.

This guide provides an in-depth analysis of the chlorination of butane, detailing the mechanistic challenges that lead to poor selectivity. It then transitions to a comprehensive overview of the more controlled and selective synthesis routes starting from chlorinated butene derivatives, for which detailed experimental protocols and quantitative data are available.

Part 1: The Challenge of Direct Butane Chlorination

The direct chlorination of butane proceeds via a free-radical mechanism, typically initiated by UV light or heat. The reaction involves three main stages: initiation, propagation, and termination.

-

Initiation: The chlorine molecule undergoes homolytic cleavage to form two chlorine radicals (Cl•).

-

Propagation: A chlorine radical abstracts a hydrogen atom from a butane molecule, forming an alkyl radical and hydrogen chloride. The alkyl radical then reacts with a chlorine molecule to form a chlorobutane and a new chlorine radical, which continues the chain reaction.

-

Termination: The reaction ceases when two radicals combine.

The primary challenge in producing this compound through this method lies in the lack of selectivity. Butane has both primary (-CH3) and secondary (-CH2-) hydrogens, and the secondary hydrogens are more susceptible to abstraction due to the greater stability of the resulting secondary radical. As chlorination proceeds, the introduction of electron-withdrawing chlorine atoms further modifies the reactivity of the remaining C-H bonds, leading to a cascade of reactions that produce a wide array of chlorinated butanes with varying numbers of chlorine atoms and at different positions. The separation of these isomers is exceedingly difficult due to their similar physical properties.

Part 2: Selective Synthesis from Dichlorobutene Precursors

Due to the challenges of direct chlorination, the preferred methods for synthesizing this compound, particularly the valuable meso-isomer, involve the chlorination of dichlorobutene isomers. The most common precursor is trans-1,4-dichloro-2-butene (B41546). This approach offers significantly higher selectivity and yield.

Experimental Protocol: Chlorination of trans-1,4-dichloro-2-butene

This protocol is based on established industrial processes and patent literature.

Materials:

-

trans-1,4-dichloro-2-butene

-

Chlorine gas

-

Carbon tetrachloride (or another suitable solvent)

-

Quaternary ammonium (B1175870) chloride (catalyst)

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

Jacketed glass reactor with a stirrer, gas inlet, condenser, and temperature probe.

-

Chlorine gas cylinder with a flowmeter.

-

Scrubber for unreacted chlorine.

Procedure:

-

A solution of trans-1,4-dichloro-2-butene in carbon tetrachloride is charged to the reactor.

-

A catalytic amount of a quaternary ammonium chloride is added.

-

The reaction mixture is heated to the desired temperature, typically between 50°C and 100°C.[1]

-

Chlorine gas is introduced into the reactor at a controlled rate. The reaction is exothermic and may require cooling to maintain a constant temperature.

-

The reaction progress can be monitored by gas chromatography (GC) to determine the consumption of the starting material.

-

Upon completion, the reaction mixture is cooled, and any excess chlorine is purged with nitrogen.

-

The solvent can be removed by distillation to yield the crude this compound product. Further purification can be achieved by crystallization or distillation.

Quantitative Data

The chlorination of trans-1,4-dichloro-2-butene is highly selective for this compound. The stereochemistry of the starting material influences the stereochemistry of the product, with the trans-isomer favoring the formation of the meso-tetrachlorobutane.

| Starting Material | Catalyst | Temperature (°C) | Solvent | Conversion (%) | Yield of this compound (%) | Meso:dl Isomer Ratio | Reference |

| trans-1,4-dichloro-2-butene (95.3% trans) | (C12-C14 alkyl)benzyldimethylammonium chloride | 70-75 | None | 97.5 | Nearly theoretical | 90:10 | US3901950A[2] |

| trans-1,4-dichloro-2-butene (96.4% trans) | (C12-C14 alkyl)benzyldimethylammonium chloride | -3 to 7 | Carbon Tetrachloride | - | Nearly theoretical | - | US3901950A[2] |

| trans-1,4-dichloro-2-butene (95.3% trans) | None (under N2) | 50 | - | 40 | - | 70:30 | US3901950A[2] |

| trans-1,4-dichloro-2-butene (95.3% trans) | None (air present) | 50 | - | 40 | - | 95.6:4.4 | US3901950A[2] |

Signaling Pathways and Experimental Workflows

The logical workflow for the synthesis of this compound is best represented by the more selective pathway starting from dichlorobutene.

Caption: Selective synthesis pathway for this compound.

Conclusion

While the synthesis of this compound can conceptually begin with butane, the direct chlorination of the alkane is an unselective and low-yielding process that is not synthetically viable. The preferred and industrially practiced method involves the chlorination of dichlorobutene isomers, most notably trans-1,4-dichloro-2-butene. This method provides high conversion and yields of the desired tetrachlorobutane product, with the potential to control the stereochemical outcome. For researchers and professionals in drug development and chemical synthesis, focusing on these more selective pathways is crucial for the efficient production of this compound and its derivatives. The separation of the resulting meso and dl-isomers remains a key consideration in the purification process.

References

Spectroscopic Data of 1,2,3,4-Tetrachlorobutane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,3,4-tetrachlorobutane (B46602) (CAS No: 3405-32-1), a significant chloroalkane used in chemical synthesis.[1][2][3] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity and ease of comparison. This guide also includes detailed experimental protocols and visualizations to aid in the understanding of the compound's structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. For this compound, both ¹H and ¹³C NMR spectra provide key insights into its molecular structure.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound is characterized by signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.9 | Doublet | 4H | -CHCl-CH ₂-Cl |

| ~4.6 | Triplet | 2H | -CH Cl-CH Cl- |

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the this compound molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~55-65 | -C HCl- |

| ~45-55 | -C H₂Cl |

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorptions for C-H and C-Cl bonds.

| Wavenumber (cm⁻¹) | Assignment |

| 2950-3000 | C-H stretch |

| 1400-1450 | C-H bend |

| 650-850 | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show the molecular ion peak and various fragment ions.

| m/z | Relative Intensity (%) | Assignment |

| 194, 196, 198, 200 | Varies | [C₄H₆Cl₄]⁺ (Molecular Ion Cluster) |

| 159, 161, 163 | Varies | [C₄H₅Cl₃]⁺ |

| 123, 125 | Varies | [C₄H₅Cl₂]⁺ |

| 88, 90 | Varies | [C₄H₅Cl]⁺ |

| 53 | Varies | [C₄H₅]⁺ |

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic isotopic patterns for chlorine-containing fragments.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and placed in an NMR tube. The spectrum is acquired on a high-resolution NMR spectrometer, such as a Varian A-60.[4][5] For ¹H NMR, the spectral width is set to encompass the expected chemical shift range for organic molecules. For ¹³C NMR, a wider spectral width is used. Tetramethylsilane (TMS) is commonly used as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer, such as a DIGILAB FTS-14.[4] For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, the spectrum can be recorded in the vapor phase.[6][7] A background spectrum is first recorded and then subtracted from the sample spectrum to obtain the final spectrum.

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, commonly by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio and detected.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic methods and the structural information they provide for this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: NMR signal assignments for this compound.

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. Buy this compound | 3405-32-1 [smolecule.com]

- 4. This compound | C4H6Cl4 | CID 18854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rel-(2R,3S)-1,2,3,4-Tetrachlorobutane | C4H6Cl4 | CID 11579284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Stereoisomers of 1,2,3,4-Tetrachlorobutane: Meso and DL Forms

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrachlorobutane (B46602) (C₄H₆Cl₄) is a chlorinated alkane with two chiral centers at positions C2 and C3, giving rise to stereoisomerism.[1] This technical guide provides a comprehensive overview of the stereoisomers of this compound, with a specific focus on the meso and dl (racemic) forms. Understanding the distinct spatial arrangements and resulting properties of these isomers is crucial for their application in chemical synthesis and for professionals in fields such as drug development, where stereochemistry plays a pivotal role in molecular interactions and biological activity. This document details the synthesis, separation, and characterization of these stereoisomers, presenting quantitative data in structured tables and illustrating key concepts with diagrams.

Stereoisomers of this compound

The presence of two chiral carbons in this compound leads to the possibility of 2² = 4 stereoisomers. These consist of a pair of enantiomers and a meso compound. The enantiomeric pair, (2R,3R)-1,2,3,4-tetrachlorobutane and (2S,3S)-1,2,3,4-tetrachlorobutane, are non-superimposable mirror images of each other and are optically active. The meso form, (2R,3S)-1,2,3,4-tetrachlorobutane, possesses an internal plane of symmetry and is therefore achiral and optically inactive. The racemic mixture of the two enantiomers is referred to as the dl-form.

Diagram of Stereochemical Relationships

Caption: Relationship between the stereoisomers of this compound.

Quantitative Data

The physical properties of the meso and dl forms of this compound differ, which is critical for their separation and characterization.

| Property | meso-1,2,3,4-Tetrachlorobutane | dl-1,2,3,4-Tetrachlorobutane (Racemic) | Reference |

| Molecular Formula | C₄H₆Cl₄ | C₄H₆Cl₄ | [1] |

| Molecular Weight | 195.90 g/mol | 195.90 g/mol | [1] |

| Melting Point | 73 °C | < 0 °C | [2] |

| Boiling Point | 212.6 °C at 760 mmHg | Not explicitly found, but expected to be similar to the meso form. | |

| Optical Rotation | 0° (achiral) | 0° (racemic mixture) | [1] |

| (2R,3R)-enantiomer | Not applicable | Expected to be equal in magnitude and opposite in sign to the (S,S)-enantiomer. No experimental value found. | |

| (2S,3S)-enantiomer | Not applicable | Expected to be equal in magnitude and opposite in sign to the (R,R)-enantiomer. No experimental value found. |

Experimental Protocols

Synthesis of this compound Stereoisomers

The primary method for synthesizing this compound is through the liquid-phase chlorination of trans-1,4-dichlorobutene-2.[3] This reaction typically produces a mixture of the meso and dl isomers.

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis and separation of this compound isomers.

Protocol for Preferential Synthesis of meso-1,2,3,4-Tetrachlorobutane

This protocol is adapted from a patented process designed to favor the formation of the meso isomer.[3]

-

Reactants:

-

trans-1,4-dichlorobutene-2

-

Chlorine gas (Cl₂)

-

-

Procedure:

-

In a suitable reaction vessel equipped with a stirrer, gas inlet, and temperature control, charge the trans-1,4-dichlorobutene-2.

-

Maintain the reaction temperature between 50°C and 100°C.

-

Introduce chlorine gas into the liquid phase at a controlled rate of approximately 0.01 to 2.0 mole percent per minute based on the initial amount of trans-1,4-dichlorobutene-2.

-

The reaction is carried out in the substantial absence of oxygen.

-

After the reaction is complete, the crude product mixture contains both meso and dl isomers.

-

Separation of Stereoisomers

1. Fractional Crystallization for Separation of Meso and DL forms:

The significant difference in melting points between the meso (solid at room temperature) and dl (liquid at room temperature) forms allows for their separation by fractional crystallization.[3]

-

Procedure:

-

Cool the crude reaction mixture containing both isomers.

-

The meso-isomer will crystallize out of the solution.

-

The crystals of meso-1,2,3,4-tetrachlorobutane can be collected by filtration.

-

The remaining liquid filtrate will be enriched in the dl-isomer.

-

Further purification of the meso-isomer can be achieved by recrystallization.

-

2. Chiral Resolution of the DL-Racemic Mixture:

The separation of the dl-racemic mixture into its individual enantiomers, (2R,3R) and (2S,3S), is a more complex process as enantiomers have identical physical properties in an achiral environment. A common method for resolving such mixtures is through the formation of diastereomers with a chiral resolving agent. Since this compound lacks functional groups amenable to direct salt formation with common resolving agents, a potential strategy would involve derivatization to introduce such a group, followed by separation of the diastereomers and subsequent removal of the chiral auxiliary. However, a specific, established protocol for the resolution of dl-1,2,3,4-tetrachlorobutane was not found in the surveyed literature.

Spectroscopic Characterization

Spectroscopic methods are essential for the identification and characterization of the stereoisomers of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectra of the meso and dl forms are expected to differ due to their different symmetries. The meso isomer, with its plane of symmetry, will exhibit a simpler spectrum compared to the less symmetrical enantiomers of the dl form.

-

¹³C NMR: Similarly, the number of unique carbon signals in the ¹³C NMR spectrum will reflect the symmetry of the isomer. The meso form is expected to show fewer signals than the individual enantiomers of the dl form.

-

-

Infrared (IR) Spectroscopy: The IR spectra of the isomers will show characteristic C-H and C-Cl stretching and bending vibrations. While the overall spectra may be similar, differences in the fingerprint region can be used to distinguish between the meso and dl forms.

Conclusion

The stereoisomers of this compound, the meso form and the dl-enantiomeric pair, exhibit distinct physical properties that are a direct consequence of their three-dimensional structures. The synthesis of these isomers is achievable through the chlorination of dichlorobutene (B78561) precursors, with the potential to influence the isomeric ratio through controlled reaction conditions. While the separation of the meso and dl forms is relatively straightforward due to the difference in their melting points, the resolution of the racemic dl-mixture into its constituent enantiomers presents a greater challenge and is an area that warrants further investigation. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with these chlorinated compounds.

References

An In-Depth Technical Guide on the Environmental Fate and Degradation of 1,2,3,4-Tetrachlorobutane

Disclaimer: Direct experimental data on the environmental fate and degradation of 1,2,3,4-tetrachlorobutane (B46602) is scarce in publicly available literature. Therefore, this guide synthesizes information from studies on analogous chlorinated alkanes to provide a comprehensive overview of its expected environmental behavior and potential degradation pathways. The information presented should be interpreted as predictive and used to guide further research.

Executive Summary

This compound is a synthetic chlorinated hydrocarbon whose environmental fate is of interest due to the persistent and potentially toxic nature of many organochlorine compounds. This technical guide provides a detailed examination of its physical and chemical properties, potential abiotic and biotic degradation pathways, and predicted environmental partitioning. In the absence of direct experimental data, this guide draws parallels from structurally similar chlorinated alkanes to infer the environmental behavior of this compound. The document outlines potential degradation mechanisms including hydrolysis, photolysis, and both aerobic and anaerobic biodegradation, and presents generic experimental protocols that can be adapted for its specific study.

Physicochemical Properties

The environmental transport and partitioning of this compound are governed by its physical and chemical properties. A summary of these properties, including experimentally determined and estimated values, is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₄H₆Cl₄ | --INVALID-LINK-- |

| Molecular Weight | 195.9 g/mol | --INVALID-LINK-- |

| CAS Number | 3405-32-1 | --INVALID-LINK-- |

| Melting Point | 28.17 °C (estimate) | LookChem |

| Boiling Point | 191.03 °C (estimate) | LookChem |

| Water Solubility | Data not available | |

| Vapor Pressure | Data not available | |

| Log Kₒw (Octanol-Water Partition Coefficient) | 2.67880 (estimate) | LookChem |

Environmental Fate and Partitioning

Based on its estimated Log Kₒw of 2.68, this compound is expected to have a moderate tendency to adsorb to soil and sediment organic matter. Its volatility suggests that partitioning to the atmosphere from surface water and moist soil is possible. Due to its moderate lipophilicity, there is a potential for bioaccumulation in aquatic organisms.

Table 2: Predicted Environmental Fate of this compound

| Environmental Compartment | Predicted Behavior | Rationale/Supporting Evidence |

| Air | Subject to atmospheric photo-oxidation, primarily by hydroxyl radicals. | Analogous to other chlorinated alkanes. |

| Water | Moderate adsorption to suspended solids and sediment. Potential for volatilization. Subject to slow hydrolysis and biodegradation. | Based on estimated Log Kₒw. General behavior of chlorinated alkanes. |

| Soil | Moderate mobility. Adsorption to organic matter is a key process. Potential for leaching to groundwater. Subject to biodegradation under both aerobic and anaerobic conditions. | Based on estimated Log Kₒw. General behavior of chlorinated alkanes. |

| Biota | Potential for bioconcentration in aquatic organisms. | Based on estimated Log Kₒw. |

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, are likely to contribute to the transformation of this compound in the environment.

Hydrolysis

Chlorinated alkanes can undergo hydrolysis, a reaction with water that results in the replacement of a chlorine atom with a hydroxyl group. The rate of hydrolysis is dependent on factors such as temperature and pH. While specific hydrolysis rates for this compound are not available, it is expected to undergo slow hydrolysis to form chlorinated butanols.

Potential Hydrolysis Pathway of this compound

Toxicological Profile of Chlorinated Butanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of chlorinated butanes, including monochlorobutanes, dichlorobutanes, trichlorobutanes, and tetrachlorobutanes. The information is compiled from a variety of sources to support research, safety assessment, and drug development activities.

Executive Summary

Chlorinated butanes are a group of halogenated hydrocarbons with varying degrees of chlorination. Their toxicological profiles are not extensively characterized for all isomers, but available data indicate potential for acute toxicity, irritation, and genotoxicity. The liver, kidneys, and nervous system appear to be primary target organs. This guide summarizes the current state of knowledge on the toxicity of these compounds, presents available quantitative data in a structured format, details relevant experimental methodologies, and provides visualizations of key concepts.

Physicochemical Properties

Chlorinated butanes are generally colorless liquids with characteristic odors. Their physical and chemical properties, such as boiling point, vapor pressure, and water solubility, vary depending on the number and position of chlorine atoms. These properties significantly influence their absorption, distribution, metabolism, and excretion (ADME) profiles and, consequently, their toxicity.

Toxicokinetics

The toxicokinetics of chlorinated butanes involve absorption through inhalation, ingestion, and dermal contact. Following absorption, they are distributed to various tissues, with a potential for accumulation in fatty tissues due to their lipophilic nature. Metabolism of chlorinated butanes is not fully elucidated but is expected to occur primarily in the liver, potentially leading to the formation of reactive metabolites. Excretion occurs through exhalation of the parent compound or its metabolites, as well as in urine and feces.

Acute Toxicity

Acute toxicity data for chlorinated butanes are limited, with most available information focusing on monochlorobutanes and some dichlorobutane isomers.

Table 1: Acute Toxicity of Chlorinated Butanes

| Chemical | Test Species | Route | LD50/LC50 | Reference |

| 1-Chlorobutane | Rat | Oral | 2200 - 2670 mg/kg | [1] |

| 1-Chlorobutane | Rabbit | Dermal | >20,000 mg/kg | [2] |

| 2-Chlorobutane | Rat | Oral | 17,440 - 17,460 mg/kg | [3][4] |

| 2-Chlorobutane | Rabbit | Dermal | 17,400 - 20,000 mg/kg | [3][4] |

| 1,1-Dichlorobutane | - | - | Data not available | |

| 1,2-Dichlorobutane | - | - | Harmful if swallowed | [5] |

| 1,3-Dichlorobutane | - | - | Data not available | |

| 1,4-Dichlorobutane (B89584) | Rat | Oral | 3420 mg/kg | [6] |

| 1,4-Dichlorobutane | Rabbit | Dermal | >200 mg/kg | [6] |

| 2,2-Dichlorobutane | - | - | Data not available | |

| 2,3-Dichlorobutane | - | - | Data not available | |

| Trichlorobutanes | - | - | Data not available | |

| Tetrachlorobutanes | - | - | Data not available |

Subchronic and Chronic Toxicity

Information on the repeated-dose toxicity of chlorinated butanes is scarce. A 28-day repeated-dose oral toxicity study on 1,4-dichlorobutane in rats identified the liver and pancreas as target organs, with a Lowest-Observed-Adverse-Effect Level (LOAEL) of 12 mg/kg/day based on periportal hepatocellular hypertrophy and decreased zymogen granules in the pancreas.[7][8] A 4-week study in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 300 mg/kg/day for 1,4-dichlorobutane, with the liver and kidneys identified as target organs at higher doses.[9][10]

Genotoxicity and Carcinogenicity

The genotoxic and carcinogenic potential of chlorinated butanes is not well-established for all isomers.

Table 2: Genotoxicity of Chlorinated Butanes

| Chemical | Test System | Result | Reference |

| 1,4-Dichlorobutane | Ames Test | Negative | [4][7] |

| 1,4-Dichlorobutane | In vitro Chromosomal Aberration (with metabolic activation) | Positive | [4][7] |

| 1,4-Dichlorobutane | In vivo Mouse Bone-Marrow Micronucleus Test | Negative | [4][7] |

| 1,1,2-Trichloroethane | In vivo DNA binding | Positive | [11] |

There is limited information on the carcinogenicity of chlorinated butanes. Due to the lack of sufficient data, a definitive assessment of the carcinogenic risk to humans cannot be made for most of these compounds.

Mechanistic Insights

The mechanisms underlying the toxicity of chlorinated butanes are not fully understood. However, general principles of chlorinated hydrocarbon toxicity likely apply.

Neurotoxicity

Chlorinated hydrocarbons are known to be neurotoxins, and exposure to chlorinated butanes may lead to central nervous system (CNS) depression.[3] The proposed mechanisms for the neurotoxicity of some chlorinated solvents involve the inhibition of excitatory neuronal receptors and potentiation of inhibitory receptors.[5]

References

- 1. criver.com [criver.com]

- 2. ECHA CHEM [chem.echa.europa.eu]

- 3. Behavioral toxicology, risk assessment, and chlorinated hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A review of potential neurotoxic mechanisms among three chlorinated organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Initial hazard assessment of 1,4-dichlorobutane: Genotoxicity tests, 28-day repeated-dose toxicity test, and reproductive/developmental toxicity screening test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. synapse.koreamed.org [synapse.koreamed.org]

- 10. 4-Week repeated oral dose toxicity study of 1,4-dichlorobutane in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dtsc.ca.gov [dtsc.ca.gov]

The Role of 1,2,3,4-Tetrachlorobutane as a Human Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the human metabolism of 1,2,3,4-tetrachlorobutane (B46602) is currently unavailable in the public domain. This technical guide provides a putative metabolic framework based on the known biotransformation of structurally similar short-chain chlorinated alkanes. The experimental protocols described are general methodologies for assessing xenobiotic metabolism.

Introduction

This compound (TCB) is a chlorinated alkane that has been identified as a human metabolite.[1] Understanding its metabolic fate is crucial for assessing its potential toxicological impact and for the development of related compounds in various industries. This document outlines the probable metabolic pathways of TCB in humans, drawing parallels from the metabolism of other short-chain chlorinated hydrocarbons. It also provides detailed experimental protocols for investigating such metabolic pathways and summarizes relevant quantitative data from related compounds.

Putative Metabolic Pathways of this compound

The metabolism of xenobiotics like TCB primarily occurs in the liver and involves two main phases: Phase I (functionalization) and Phase II (conjugation). The primary goal of these processes is to increase the water solubility of the compound to facilitate its excretion from the body.

Phase I Metabolism: Cytochrome P450-Mediated Oxidation

Phase I metabolism of chlorinated alkanes is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes.[2][3][4] These enzymes catalyze the oxidation of the substrate. For this compound, two main oxidative pathways are plausible: hydroxylation and dehalogenation.

-

Hydroxylation: A primary or secondary carbon atom in the butane (B89635) chain can be hydroxylated to form a chlorinated butanol. This alcohol can be further oxidized to an aldehyde and then a carboxylic acid.

-

Oxidative Dechlorination: A chlorine atom can be removed, leading to the formation of an unstable intermediate that can rearrange to form an aldehyde or ketone.

Phase II Metabolism: Glutathione (B108866) Conjugation

A major detoxification pathway for halogenated hydrocarbons is conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[5] The chlorine atoms in this compound create electrophilic centers, making the molecule a substrate for GSTs. This conjugation reaction involves the nucleophilic attack of the thiol group of GSH on one of the carbon atoms bearing a chlorine atom, leading to the displacement of the chloride ion and the formation of a glutathione conjugate. This conjugate can be further metabolized to a mercapturic acid derivative, which is then excreted in the urine.

References

- 1. epa.gov [epa.gov]

- 2. Oxidation of low molecular weight chloroalkanes by cytochrome P450CAM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The reductive metabolism of halogenated alkanes by liver microsomal cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What Is Glutathione Conjugation? - Xcode Life [xcode.life]

Navigating the Reactive Landscape of 1,2,3,4-Tetrachlorobutane: An In-depth Technical Guide for Researchers

A comprehensive examination of the chemical reactivity of 1,2,3,4-tetrachlorobutane (B46602) with nucleophiles reveals a landscape dominated by competing nucleophilic substitution and elimination reactions. This guide provides a detailed analysis of the underlying mechanisms, stereochemical considerations, and factors influencing the reaction pathways, tailored for researchers, scientists, and professionals in drug development.

Introduction to the Reactivity of this compound

This compound, a polychlorinated alkane, presents a fascinating case study in chemical reactivity. The presence of four chlorine atoms across a four-carbon chain significantly influences the molecule's electronic properties and steric environment, making it susceptible to attack by a variety of nucleophiles. The primary reaction pathways observed are nucleophilic substitution (typically bimolecular, SN2) and elimination (typically bimolecular, E2), with the outcome being highly dependent on the nature of the nucleophile, the reaction conditions, and the stereochemistry of the tetrachlorobutane isomer (meso or dl).

Competing Reaction Mechanisms: Substitution vs. Elimination

The interaction of this compound with nucleophiles is a classic example of the competition between substitution and elimination reactions. Strong, sterically hindered bases tend to favor elimination, while good nucleophiles that are weak bases favor substitution.

Nucleophilic Substitution (SN2) Pathway

In the SN2 pathway, a nucleophile directly attacks one of the carbon atoms bearing a chlorine atom, leading to the displacement of the chloride ion in a single, concerted step. This reaction proceeds with an inversion of configuration at the stereocenter. For this compound, which contains secondary carbons bonded to chlorine, the SN2 mechanism is a plausible pathway, especially with good, non-basic nucleophiles.

Elimination (E2) Pathway

The E2 mechanism involves the abstraction of a proton from a carbon atom adjacent (β) to the carbon bearing a chlorine atom by a base. This occurs in a concerted fashion with the departure of the chloride ion, resulting in the formation of a double bond. The stereochemical requirement for an E2 reaction is an anti-periplanar arrangement of the proton and the leaving group.[1][2] This means the hydrogen and chlorine atoms must be in the same plane and on opposite sides of the C-C bond. This stereochemical constraint is particularly important when considering the different stereoisomers of this compound and their preferred conformations.

The dehydrochlorination of polychlorinated butanes is a well-documented example of an E2 reaction.[3] The primary products of the dehydrochlorination of this compound are dichlorobutadienes, which are valuable monomers in the production of specialty rubbers.[3]

Quantitative Analysis of Reactivity

While specific kinetic data for the reaction of this compound with a wide range of nucleophiles is not extensively available in the public domain, studies on structurally similar compounds provide valuable insights into the expected reactivity. For instance, the kinetics of dehydrochlorination of 2,3,4-trichloro-1-butene, a potential product of the initial dehydrochlorination of this compound, have been investigated.

Table 1: Kinetic Data for the Dehydrochlorination of 2,3,4-Trichloro-1-butene with Methanolic Sodium Hydroxide (B78521) [4]

| Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kcal mol⁻¹) | Frequency Factor (A) (L mol⁻¹ s⁻¹) |

| 0 | 0.00217 | 17 ± 0.5 | 1.014 x 10¹¹ |

| 20 | 0.0235 | ||

| 40 | 0.174 | ||

| 60 | 1.04 |

The second-order kinetics observed for this reaction are consistent with an E2 mechanism.[4]

Reaction with Specific Nucleophiles

Hydroxide Ions (and other strong bases)

Strong bases like hydroxide ions are expected to primarily induce elimination reactions (dehydrochlorination) with this compound, following an E2 mechanism.[3] The reaction is likely to proceed stepwise, with the removal of one molecule of HCl to form a trichlorobutene intermediate, followed by the elimination of a second molecule of HCl to yield dichlorobutadiene.

Azide (B81097) and Thiocyanate (B1210189) Ions

Nucleophiles such as the azide (N₃⁻) and thiocyanate (SCN⁻) ions are good nucleophiles and relatively weak bases. Therefore, they are more likely to react with this compound via an SN2 mechanism, leading to the corresponding substituted products. The reaction would involve the displacement of one or more chlorine atoms.

Experimental Protocols: A General Approach

The following provides a generalized experimental protocol for reacting this compound with a nucleophile. Specific parameters such as solvent, temperature, and reaction time will need to be optimized for each specific nucleophile.

General Procedure for the Reaction of this compound with a Nucleophile:

-

Reactant Preparation: A solution of this compound is prepared in a suitable solvent (e.g., ethanol, acetonitrile, or a mixture) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Nucleophile Addition: The nucleophile (e.g., sodium azide, potassium thiocyanate, or sodium hydroxide) is dissolved in a suitable solvent and added to the reaction flask. The molar ratio of the nucleophile to the substrate is typically varied to control the extent of substitution or elimination.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature (ranging from room temperature to reflux) for a specified period. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and water. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and filtered.

-

Purification and Characterization: The crude product is purified by a suitable method, such as column chromatography or distillation. The structure of the purified product is confirmed by spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Visualization of Reaction Pathways

The following diagram illustrates the competing SN2 and E2 reaction pathways for this compound upon reaction with a species that can act as both a nucleophile and a base.

References

An In-depth Technical Guide to 1,2,3,4-Tetrachlorobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2,3,4-tetrachlorobutane, a chlorinated hydrocarbon of interest in various chemical and research applications. This document details its chemical identity, physicochemical properties, synthesis protocols, and analytical methodologies.

Chemical Identification

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C4H6Cl4 | [1][3][5] |

| Molecular Weight | 195.9 g/mol | [1] |

| Melting Point | 73-74 °C (meso form) | [1][5] |

| Boiling Point | 191.03°C (estimate) | [3][6] |

| Density | 1.4068 g/cm³ at 20 °C | [5] |

| LogP | 2.67880 | [3][6] |

| Exact Mass | 195.919411 | [3] |

| Refractive Index | 1.4865 (estimate) | [3][6] |

Stereoisomerism

This compound exists as multiple stereoisomers, including a meso form and a pair of enantiomers (dl-form). The meso form possesses a plane of symmetry and is achiral, while the enantiomers are chiral and optically active.[1] The distinct physical properties of these stereoisomers, such as melting point, are notable, with the meso form having a significantly higher melting point (approximately 73°C) compared to the dl-form, which is a liquid at room temperature.[1][7]

References

- 1. Buy this compound | 3405-32-1 [smolecule.com]

- 2. This compound | C4H6Cl4 | CID 18854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. This compound | 3405-32-1 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Buy (R*,S*)-1,2,3,4-Tetrachlorobutane | 28507-96-2 [smolecule.com]

Methodological & Application

Application Notes and Protocols for the Detection of 1,2,3,4-Tetrachlorobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrachlorobutane (B46602) is a chlorinated hydrocarbon that may be encountered as an environmental contaminant or as an intermediate in chemical synthesis.[1][2][3][4] Accurate and sensitive detection methods are crucial for monitoring its presence in various matrices and understanding its potential impact. This document provides detailed application notes and protocols for the analytical determination of this compound, primarily focusing on gas chromatography-mass spectrometry (GC-MS), a widely accepted and powerful technique for this purpose. The protocols provided are based on established methodologies for chlorinated hydrocarbon analysis, such as those outlined by the U.S. Environmental Protection Agency (EPA).[5][6]

Analytical Methods Overview

The primary analytical method for the determination of this compound is Gas Chromatography (GC) coupled with a detector, most commonly a Mass Spectrometer (MS) or an Electron Capture Detector (ECD). GC provides the necessary separation of the analyte from other components in the sample, while the detector allows for sensitive and specific identification and quantification.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the confirmatory analysis of this compound. The mass spectrometer provides detailed structural information, leading to highly reliable identification.

-

Gas Chromatography-Electron Capture Detection (GC-ECD): ECD is highly sensitive to halogenated compounds like this compound, making it a suitable alternative for quantification at trace levels. However, it is less specific than MS and may be prone to interferences.[7]

Sample Preparation

Proper sample preparation is a critical step to ensure accurate and reproducible results. The choice of method depends on the sample matrix (e.g., water, soil, biological tissues). The goal is to extract this compound from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.

Protocol 1: Liquid-Liquid Extraction for Water Samples (Based on EPA Method 612)

This protocol is suitable for the extraction of this compound from aqueous samples such as wastewater or groundwater.[5][6][7]

Materials:

-

Separatory funnel (2 L)

-

Methylene (B1212753) chloride (pesticide grade or equivalent)

-

Anhydrous sodium sulfate (B86663)

-

Kuderna-Danish (K-D) concentrator apparatus

-

Glassware (beakers, flasks, vials)

-

pH paper or meter

Procedure:

-

Sample Collection and Preservation: Collect grab samples in clean glass containers. The bottle should not be pre-rinsed with the sample. Preserve the sample by cooling to 4°C and extract within 7 days.[5]

-

pH Adjustment: Check the pH of the 1 L water sample. Adjust to a neutral pH range (5-9) if necessary, using sodium hydroxide (B78521) or sulfuric acid.[7]

-

Extraction:

-

Pour the 1 L sample into a 2 L separatory funnel.

-

Add 60 mL of methylene chloride to the empty sample bottle, cap, and shake for 30 seconds to rinse the inner surfaces.

-

Transfer the methylene chloride into the separatory funnel.

-

Shake the funnel vigorously for 2 minutes with periodic venting to release pressure.

-

Allow the layers to separate for at least 10 minutes.

-

Drain the lower methylene chloride layer into a collection flask.

-

Repeat the extraction two more times with fresh 60 mL portions of methylene chloride, combining all extracts.

-

-

Drying the Extract:

-

Pass the combined methylene chloride extract through a drying column containing anhydrous sodium sulfate to remove residual water.

-

-

Concentration:

-

Concentrate the dried extract to a final volume of 1-10 mL using a Kuderna-Danish (K-D) concentrator on a water bath.

-

The final extract is now ready for GC-MS analysis.

-

Protocol 2: Purge and Trap for Volatile Organic Compounds (VOCs) in Water

For volatile compounds like this compound, purge and trap is an effective alternative to liquid-liquid extraction for introducing the analyte into the GC-MS system.[8][9]

Materials:

-

Purge and trap concentrator system

-

GC-MS system

-

Purge gas (high-purity helium or nitrogen)

-

Glassware (vials, syringes)

Procedure:

-

Sample Handling: Collect the water sample in a vial with minimal headspace.

-

Purging: Place a known volume of the sample (e.g., 5 or 25 mL) into the purging vessel of the purge and trap system.[10] An inert gas (e.g., helium) is bubbled through the sample at a specified flow rate and time. This strips the volatile this compound from the water.

-

Trapping: The purged analyte is carried in the gas stream to a sorbent trap, where it is retained.

-

Desorption and Injection: The trap is rapidly heated, and the analyte is desorbed and back-flushed with carrier gas directly onto the GC column for analysis.

Instrumental Analysis: GC-MS

The following provides a general protocol for the analysis of this compound by GC-MS. Instrument conditions should be optimized for the specific instrumentation and analytical requirements.

Protocol 3: GC-MS Analysis

Instrumentation:

-

Gas chromatograph with a capillary column

-

Mass spectrometer detector

Typical GC-MS Parameters:

| Parameter | Value |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |

| Injector Temperature | 250 - 280 °C |

| Injection Mode | Splitless (for trace analysis) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min) |

| Oven Temperature Program | Initial temperature of 40-50°C, hold for 1-5 min, then ramp at 8-10°C/min to 250-300°C, hold for 2-5 min |

| Transfer Line Temperature | 280 - 310 °C |

| MS Ion Source Temperature | 200 - 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50 - 300 m/z (scan mode) or specific ions for Selected Ion Monitoring (SIM) |

Data Acquisition and Processing:

-

Full Scan Mode: Acquire mass spectra over a wide mass range to identify unknown compounds and confirm the identity of this compound based on its characteristic fragmentation pattern.

-

Selected Ion Monitoring (SIM) Mode: For higher sensitivity and quantitative analysis, monitor specific ions characteristic of this compound.

Quantitative Data

The following table summarizes representative quantitative data for the analysis of chlorinated hydrocarbons using methods similar to those described above. Specific values for this compound will need to be determined through method validation in the user's laboratory.

| Parameter | Representative Value | Method | Reference |

| Method Detection Limit (MDL) | ~1 µg/L (for aqueous matrices) | GC-MS (Purge and Trap) | [11] |

| Mean Recovery | 64 - 90% | EPA Method 612 | [12] |

| Single-Analyst Precision (%RSD) | 16 - 24% | EPA Method 612 | [12] |

| Overall Precision (%RSD) | 26 - 41% | EPA Method 612 | [12] |

Note: RSD = Relative Standard Deviation

Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures described.

Caption: Workflow for the analysis of this compound in water using Liquid-Liquid Extraction followed by GC-MS.

Caption: Workflow for the analysis of volatile this compound in water using Purge and Trap coupled with GC-MS.

Conclusion

The analytical methods described, particularly GC-MS, provide a robust and reliable framework for the detection and quantification of this compound in various samples. Proper execution of sample preparation protocols is paramount to achieving high-quality data. The provided protocols and workflows serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate their own analytical methods for this compound. It is recommended that laboratories validate these methods for their specific matrices and instrumentation to ensure data of known and documented quality.

References

- 1. This compound | C4H6Cl4 | CID 18854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 3405-32-1 [smolecule.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 3405-32-1 [chemicalbook.com]

- 5. epa.gov [epa.gov]

- 6. NEMI Method Summary - 612 [nemi.gov]

- 7. benchchem.com [benchchem.com]

- 8. agilent.com [agilent.com]

- 9. env.go.jp [env.go.jp]

- 10. A 12-Minute Purge and Trap GC/MS Analysis for Volatiles [restek.com]

- 11. dem.ri.gov [dem.ri.gov]

- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

gas chromatography-mass spectrometry (GC-MS) analysis of 1,2,3,4-tetrachlorobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrachlorobutane (B46602) is a chlorinated alkane that can exist as several stereoisomers.[1][2] Its analysis is relevant in various fields, including environmental monitoring, chemical synthesis quality control, and toxicology studies, where it may be encountered as a metabolite or a volatile organic compound.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of this compound due to its volatility and the specificity of mass spectrometric detection. This document provides a detailed protocol for the analysis of this compound using GC-MS.

Quantitative Data

The following table summarizes the key mass spectrometric data for the identification and quantification of this compound. Retention time is dependent on the specific chromatographic conditions and should be experimentally determined. Limits of Detection (LOD) and Quantification (LOQ) are method-dependent and should be established during method validation.

| Parameter | Value/Information | Basis of Information |

| Molecular Weight | 195.9 g/mol [1][2][3] | Calculated from the molecular formula (C4H6Cl4). |

| Retention Time (RT) | To be determined experimentally. | Dependent on GC column, temperature program, and carrier gas flow rate. |

| Mass Spectrometric Data (Electron Ionization - EI) | ||

| Base Peak (Quantifier Ion) | m/z 109[1] | Most abundant ion in the mass spectrum. |

| Qualifier Ions | m/z 62, 111, 125, 51[1] | Used for confirmation of analyte identity. The presence of isotopic peaks for chlorine-containing fragments (e.g., m/z 111 for the 37Cl isotope corresponding to the m/z 109 fragment) is a key identifier.[4] |

| Limit of Detection (LOD) | To be determined experimentally (typically low ng/L to µg/L range). | Determined by analyzing a series of low-concentration standards and calculating the signal-to-noise ratio (commonly S/N ≥ 3).[5][6][7] |

| Limit of Quantification (LOQ) | To be determined experimentally (typically low ng/L to µg/L range). | The lowest concentration that can be measured with acceptable precision and accuracy (commonly S/N ≥ 10).[5][6][7] |

Experimental Protocols

This section details the methodology for the GC-MS analysis of this compound, from sample preparation to data analysis.

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. High-purity, pesticide-grade or equivalent solvents should be used throughout the procedure.

For Liquid Samples (e.g., Water, Reaction Mixtures):

-

Liquid-Liquid Extraction (LLE):

-

In a separatory funnel, combine 100 mL of the aqueous sample with 30 mL of a suitable extraction solvent, such as dichloromethane (B109758) or hexane (B92381).

-

Shake vigorously for 2 minutes, periodically venting the funnel.

-

Allow the layers to separate and collect the organic (lower) layer.

-

Repeat the extraction two more times with fresh portions of the organic solvent.

-

Combine the organic extracts.

-

Dry the combined extract by passing it through a column containing anhydrous sodium sulfate (B86663).

-

Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

-

For Solid Samples (e.g., Soil, Tissues):

-

Soxhlet or Ultrasonic Extraction:

-

Accurately weigh approximately 5-10 g of the homogenized solid sample.

-

Mix the sample with an equal amount of anhydrous sodium sulfate to remove moisture.

-

Extract the sample with a suitable solvent (e.g., hexane:acetone 1:1) for several hours using a Soxhlet apparatus or for 15-30 minutes using an ultrasonic bath.

-

Filter the extract to remove solid particles.

-

Concentrate the extract to a final volume of 1 mL.

-

Standard Preparation

-

Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of pure this compound and dissolve it in a high-purity solvent (e.g., hexane or methanol) in a volumetric flask.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

GC-MS Instrumentation and Parameters

The following are recommended starting conditions and can be optimized for specific instrumentation and analytical needs.

| GC System | Agilent 7890B GC (or equivalent) |

| Injector | Split/Splitless Inlet |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless (or split, depending on concentration) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) |

| GC Column | |

| Column Type | Agilent J&W DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Oven Temperature Program | |

| Initial Temperature | 40 °C, hold for 2 minutes |

| Ramp 1 | 10 °C/min to 150 °C |

| Ramp 2 | 20 °C/min to 250 °C, hold for 5 minutes |

| MS System | Agilent 7000 Series Triple Quadrupole GC/MS (or equivalent single quadrupole) |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Transfer Line Temperature | 280 °C |

| Data Acquisition | |

| Mode | Full Scan (for qualitative analysis) and/or Selected Ion Monitoring (SIM) (for quantitative analysis) |

| Mass Scan Range | m/z 40 - 250 (Full Scan) |

| SIM Ions | m/z 109 (quantifier), m/z 62, 111, 125 (qualifiers) |

Data Analysis

-

Qualitative Analysis: Identify the this compound peak in the total ion chromatogram based on its retention time, which should be confirmed by running a standard under the same conditions. The identity is confirmed by comparing the acquired mass spectrum with a reference spectrum (e.g., from the NIST library) and ensuring the presence and correct ratio of the quantifier and qualifier ions.

-

Quantitative Analysis: Generate a calibration curve by plotting the peak area of the quantifier ion (m/z 109) against the concentration of the prepared standards. The concentration of this compound in the samples is then determined using the regression equation from the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship for analyte identification.

Caption: Experimental workflow for GC-MS analysis of this compound.

Caption: Logical relationship for the identification of this compound.

References

- 1. This compound | C4H6Cl4 | CID 18854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy (R*,S*)-1,2,3,4-Tetrachlorobutane | 28507-96-2 [smolecule.com]

- 3. rel-(2R,3S)-1,2,3,4-Tetrachlorobutane | C4H6Cl4 | CID 11579284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Practical Analysis of LOD and LOQ with Examples [chemistryjobinsight.com]

Application Note: A Proposed HPLC-UV Method for the Separation of 1,2,3,4-Tetrachlorobutane Isomers

Introduction

1,2,3,4-Tetrachlorobutane (B46602) is a chlorinated hydrocarbon with the chemical formula C₄H₆Cl₄.[1] It exists as multiple stereoisomers due to the presence of two chiral centers at the C2 and C3 positions. These isomers consist of a meso-compound, which is achiral due to an internal plane of symmetry, and a pair of enantiomers (a dl-racemic mixture).[2][3] The differentiation and quantification of these isomers are crucial for applications in chemical synthesis, environmental monitoring, and toxicology, as their physical, chemical, and biological properties can vary significantly.[3] High-Performance Liquid Chromatography (HPLC) is a robust technique for the separation of such closely related isomers.[4]

This document outlines a proposed two-step HPLC strategy for the separation and analysis of this compound isomers. The initial step involves an achiral reversed-phase method to separate the meso-isomer from the unresolved racemic (dl) pair. The subsequent step employs a chiral normal-phase method to resolve the enantiomers within the racemic pair. This application note provides a starting point for researchers and analytical scientists to develop a validated method for their specific needs.

Proposed Analytical Strategy

A two-method approach is proposed for the complete separation of all stereoisomers:

-

Achiral Reversed-Phase HPLC: To separate the diastereomers: the meso-compound from the racemic (dl) pair. Reversed-phase HPLC is a common starting point for the separation of non-polar to medium-polarity analytes.[5][6]

-

Chiral Normal-Phase HPLC: To resolve the enantiomers within the racemic pair. The separation of enantiomers requires a chiral environment, which is typically achieved using a chiral stationary phase (CSP).[7][8][9] Normal-phase chromatography is often preferred for chiral separations of compounds soluble in non-polar organic solvents.[10]

Data Presentation: Hypothetical Chromatographic Results

The following tables summarize the expected quantitative data from the successful application of the proposed HPLC methods. Note: This data is representative and should be confirmed experimentally.

Table 1: Proposed Achiral Reversed-Phase Method - Separation of Meso vs. Racemic Pair

| Analyte | Hypothetical Retention Time (min) | Resolution (Rs) | Asymmetry (As) | Theoretical Plates (N) |

| Racemic Pair (dl) | 8.5 | - | 1.1 | >8000 |

| meso-Isomer | 9.8 | > 2.0 | 1.2 | >8000 |

Table 2: Proposed Chiral Normal-Phase Method - Resolution of Enantiomers

| Analyte (from Racemic Pair) | Hypothetical Retention Time (min) | Resolution (Rs) | Asymmetry (As) | Theoretical Plates (N) |

| Enantiomer 1 | 12.2 | - | 1.1 | >9000 |

| Enantiomer 2 | 14.1 | > 1.8 | 1.1 | >9000 |

Experimental Protocols

These protocols provide a detailed methodology for the proposed separation of this compound isomers.

Protocol 1: Achiral Reversed-Phase Separation

1. Instrumentation and Conditions

-

HPLC System: A standard HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). C18 columns are widely used for their hydrophobic separation capabilities.[11]

-

Mobile Phase: Isocratic mixture of Acetonitrile (B52724) and Water (e.g., 65:35 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm (as chlorinated alkanes have low UV absorbance).

-

Injection Volume: 10 µL.

2. Reagents and Standards Preparation

-

Use HPLC-grade acetonitrile and ultrapure water.

-

Prepare a stock solution of the this compound isomer mixture at 1 mg/mL in acetonitrile.

-

Prepare a series of working standards by diluting the stock solution with the mobile phase to appropriate concentrations (e.g., 1-100 µg/mL).

3. Sample Preparation

-

Accurately weigh and dissolve the sample containing the isomers in acetonitrile to a known concentration.

-

If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

-

Filter the final sample solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.[12]

4. Data Analysis

-

Integrate the peaks corresponding to the racemic pair and the meso-isomer.

-